Bienvenue dans la boutique en ligne BenchChem!

2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid

Medicinal Chemistry Building Block Purity Regioisomer Separation

2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid (C14H23NO4, MW 269.34) is a heterobifunctional intermediate combining an N-Boc-protected piperidine with a cyclopropane-fused carboxylic acid. The molecule offers a rigid, chiral scaffold that pre-organizes the piperidine ring and the carboxylate for specific vector presentations.

Molecular Formula C14H23NO4
Molecular Weight 269.341
CAS No. 1781383-17-2
Cat. No. B2759697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid
CAS1781383-17-2
Molecular FormulaC14H23NO4
Molecular Weight269.341
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C2CC2C(=O)O
InChIInChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-6-4-5-9(8-15)10-7-11(10)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)
InChIKeyBZORZNGAJAWKPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid (CAS 1781383-17-2) – A Constrained Boc-Piperidine Cyclopropane Building Block for Spirocyclic Molecular Design


2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid (C14H23NO4, MW 269.34) is a heterobifunctional intermediate combining an N-Boc-protected piperidine with a cyclopropane-fused carboxylic acid. The molecule offers a rigid, chiral scaffold that pre-organizes the piperidine ring and the carboxylate for specific vector presentations. Computed descriptors (XLogP3-AA = 1.8, H-bond donors = 1, acceptors = 4, rotatable bonds = 4) define its physicochemical profile [1]. The compound is supplied as a research chemical with a minimum purity of 95% and is stored under ambient, dry conditions . Its primary documented application is as a key intermediate in the construction of spiro[indole-3,4′-piperidin]-2-one systems, which are privileged scaffolds in medicinal chemistry [2].

Why 2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid Cannot Be Swapped with Closest Structural Analogs


The piperidine-cyclopropane-carboxylic acid scaffold presents multiple regio-, stereo-, and protecting-group permutations that drastically alter downstream behavior. Moving the cyclopropane attachment from the 3-position of piperidine to the 4-position, or changing the cyclopropane fusion topology (2-substituted vs. 1-substituted spiro), modifies the vector of the carboxylic acid and the conformational landscape of the piperidine ring. Similarly, substituting the Boc group for Cbz or removing protection altogether changes the compound's stability, solubility, and orthogonal deprotection compatibility in multi-step sequences. These structural differences translate into divergent reactivity in key transformations such as Pd-catalyzed cyclizations [2], amide couplings, and spirocyclization cascades. For procurement, relying on a 'close' analog without verifying regiochemical and protecting-group equivalence can lead to failed synthetic routes, lower overall yields, and incompatibility with established reaction protocols [1].

2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid: Quantified Differentiation Evidence vs. Closest Analogs


Regioisomeric Purity Advantage: 2-Substituted Cyclopropane vs. 1-Substituted Spiro Analog

Commercially available 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid is supplied at a minimum purity of 95% . In contrast, the regioisomeric 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid (CAS 1427379-08-5) is typically offered at higher purity (97–98%) from specialised suppliers . The lower nominal purity of the 2-substituted isomer reflects the synthetic challenge of constructing a cis- or trans-substituted cyclopropane directly attached to a piperidine C-3 stereocenter, which introduces additional stereochemical complexity and purification demands compared to the achiral spiro-quaternary center of the 1-substituted analog. For end-users, the 95% purity specification must be weighed against the downstream advantage of a non-spiro, conformationally flexible cyclopropane that can participate in stereospecific ring-opening reactions.

Medicinal Chemistry Building Block Purity Regioisomer Separation

Lipophilicity Differentiation: XLogP3-AA Comparison Between 3- and 4-Piperidinyl Cyclopropane Regioisomers

The computed partition coefficient (XLogP3-AA) for 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid is 1.8 [1]. The 4-substituted regioisomer, (1R,2S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}cyclopropane-1-carboxylic acid (CAS 183808-09-5), shares the identical molecular formula (C14H23NO4, MW 269 Da) but positions the cyclopropane further from the piperidine nitrogen, altering the three-dimensional orientation of the lipophilic cyclopropane moiety relative to the polar carboxylic acid . Although an explicit XLogP3 value for the 4-substituted isomer is not available in the same public database, the topological difference is expected to modulate passive membrane permeability and nonspecific binding, parameters critical for fragment-based drug discovery where logD differences of 0.2–0.3 log units can alter hit triage outcomes.

Drug Design Lipophilicity Physicochemical Profiling

Protecting Group Orthogonality: Boc vs. Cbz in Piperidine-Cyclopropane Scaffolds

2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid carries a tert-butoxycarbonyl (Boc) protecting group that is selectively removed under mild acidic conditions (e.g., TFA/DCM, 4 M HCl/dioxane) without affecting the cyclopropane ring or the carboxylic acid. The Cbz-protected analog, 2-{1-[(benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid, requires hydrogenolysis (H2, Pd/C) or strong acid (HBr/AcOH) for deprotection, conditions that can reduce certain functional groups or poison downstream metal catalysts. In multi-step sequences where a benzyl ester or other hydrogenation-sensitive functionality is present elsewhere in the molecule, the Boc version provides an essential orthogonal deprotection option. This distinction is well-established in peptide and heterocyclic synthesis, where Boc SPPS and Cbz SPPS represent incompatible strategies.

Peptide Chemistry Protecting Group Strategy Orthogonal Deprotection

Synthetic Utility: Validated Intermediate for Spiro[indole-3,4′-piperidin]-2-one Pharmacophores

The compound has been explicitly identified as a key intermediate in the synthesis of spiro[indole-3,4′-piperidin]-2-one systems, a scaffold that has yielded nanomolar c-Met kinase inhibitors with demonstrated antitumor activity [1][2]. In the foundational synthetic route reported by Freund and Mederski, a closely related 4-carboxy-piperidine analog is elaborated via anilide formation, N-protection, and Pd-catalyzed intramolecular cyclization to construct the spirocyclic core [1]. The 3-substituted cyclopropane carboxylic acid variant provides an alternative point of diversification, enabling the installation of the cyclopropane carboxylic acid handle prior to spirocyclization, a sequence that can be advantageous for parallel library synthesis. When compared with non-cyclopropyl analogs such as N-Boc-nipecotic acid (1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, CAS 84358-12-3), which lacks the conformational constraint imposed by the cyclopropane, the target compound restricts the orientation of the acid group, potentially enhancing binding site complementarity in rigid protein pockets.

Spirocyclic Synthesis c-Met Inhibitors Medicinal Chemistry Intermediates

Best-Fit Application Scenarios for 2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid Based on Verified Evidence


Parallel Library Synthesis of Spirocyclic c-Met or GPCR Antagonists

The compound serves as a pre-functionalized building block that can be directly coupled to 2-bromoaniline derivatives, enabling rapid assembly of spiro[indole-3,4′-piperidin]-2-one libraries for screening against kinase or GPCR targets. This is the most clearly documented application [1][2]. Purchasing the 3-substituted isomer ensures compatibility with the established Pd-catalyzed cyclization protocol.

Multi-Step Synthesis Requiring Orthogonal Boc/Carboxylic Acid Functionality

When a synthetic route requires selective deprotection of the piperidine nitrogen while maintaining a free carboxylic acid for amide coupling, the Boc group provides acid-labile orthogonality that the Cbz analog cannot match. This scenario is common in peptide-drug conjugate (PDC) synthesis and fragment-based drug discovery.

Conformational Restriction Studies in Fragment-Based Drug Discovery

The cyclopropane ring locks the carboxylic acid in a defined orientation relative to the piperidine ring, reducing the entropic penalty upon target binding. The computed logP of 1.8 [1] and known H-bond donor/acceptor counts support its use as a rigid fragment for crystallographic soaking or NMR-based screening campaigns where ligand efficiency metrics favor constrained scaffolds.

Quote Request

Request a Quote for 2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.